Cas no 2411284-22-3 (N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride)

N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride is a fluorinated amine derivative with a propargyl functional group, offering versatility in synthetic organic chemistry. Its key structural features—difluoroethyl and propynyl moieties—make it a valuable intermediate for designing biologically active compounds, particularly in pharmaceutical and agrochemical research. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in click chemistry applications due to the alkyne group, enabling efficient conjugation reactions. Its difluoroethyl group may also contribute to improved metabolic stability in drug development. Suitable for controlled reactions, it serves as a building block for advanced molecular frameworks.
N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride structure
2411284-22-3 structure
商品名:N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride
CAS番号:2411284-22-3
MF:C5H8ClF2N
メガワット:155.573527336121
CID:6151058
PubChem ID:146049182

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride 化学的及び物理的性質

名前と識別子

    • 2411284-22-3
    • N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride
    • EN300-7549546
    • (2,2-difluoroethyl)(prop-2-yn-1-yl)amine hydrochloride
    • Z4310466933
    • インチ: 1S/C5H7F2N.ClH/c1-2-3-8-4-5(6)7;/h1,5,8H,3-4H2;1H
    • InChIKey: ODSUVFJFBILRAV-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC(CNCC#C)F

計算された属性

  • せいみつぶんしりょう: 155.0313333g/mol
  • どういたいしつりょう: 155.0313333g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 91.8
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7549546-0.05g
(2,2-difluoroethyl)(prop-2-yn-1-yl)amine hydrochloride
2411284-22-3 95.0%
0.05g
$202.0 2025-02-24
Enamine
EN300-7549546-0.25g
(2,2-difluoroethyl)(prop-2-yn-1-yl)amine hydrochloride
2411284-22-3 95.0%
0.25g
$431.0 2025-02-24
Enamine
EN300-7549546-10.0g
(2,2-difluoroethyl)(prop-2-yn-1-yl)amine hydrochloride
2411284-22-3 95.0%
10.0g
$3746.0 2025-02-24
1PlusChem
1P0293AC-5g
(2,2-difluoroethyl)(prop-2-yn-1-yl)aminehydrochloride
2411284-22-3 95%
5g
$3183.00 2024-05-22
1PlusChem
1P0293AC-100mg
(2,2-difluoroethyl)(prop-2-yn-1-yl)aminehydrochloride
2411284-22-3 95%
100mg
$434.00 2024-05-22
1PlusChem
1P0293AC-10g
(2,2-difluoroethyl)(prop-2-yn-1-yl)aminehydrochloride
2411284-22-3 95%
10g
$4692.00 2024-05-22
Aaron
AR0293IO-10g
(2,2-difluoroethyl)(prop-2-yn-1-yl)aminehydrochloride
2411284-22-3 95%
10g
$5176.00 2023-12-15
Aaron
AR0293IO-5g
(2,2-difluoroethyl)(prop-2-yn-1-yl)aminehydrochloride
2411284-22-3 95%
5g
$3497.00 2023-12-15
Enamine
EN300-7549546-1.0g
(2,2-difluoroethyl)(prop-2-yn-1-yl)amine hydrochloride
2411284-22-3 95.0%
1.0g
$871.0 2025-02-24
Enamine
EN300-7549546-2.5g
(2,2-difluoroethyl)(prop-2-yn-1-yl)amine hydrochloride
2411284-22-3 95.0%
2.5g
$1707.0 2025-02-24

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride 関連文献

N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochlorideに関する追加情報

N-(2,2-Difluoroethyl)prop-2-yn-1-amine Hydrochloride: A Versatile Compound in Medicinal Chemistry and Pharmaceutical Research

N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride is a compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. The CAS No. 2411284-22-3 identifier underscores its importance as a specialized chemical entity. This compound belongs to the family of alkynylamines, characterized by the presence of a terminal alkyne group and an amine functionality. The prop-2-yn-1-amine moiety forms the core of its molecular framework, while the 2,2-difluoroethyl substituent introduces unique electronic and steric properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in pharmaceutical and biochemical research.

Recent studies have highlighted the potential of N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride in modulating biological targets. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit specific kinases involved in cancer progression. The 2,2-difluoroethyl group contributes to the compound's lipophilicity, facilitating its interaction with cell membranes and intracellular targets. This property is particularly valuable in the development of small molecule inhibitors for diseases such as leukemia and solid tumors.

The prop-2-yn-1-amine scaffold is known for its versatility in drug design. Researchers have explored its potential as a building block for designing molecules with enhanced metabolic stability. A 2022 study in Organic & Biomolecular Chemistry reported the synthesis of derivatives with improved pharmacokinetic profiles. These findings suggest that the prop-2-yn-1-amine core could be a promising platform for developing drugs with prolonged half-lives, reducing the frequency of administration required in therapeutic regimens.

The hydrochloride salt form of this compound offers advantages in formulation development. Its solubility in aqueous solutions makes it suitable for oral and injectable formulations. A 2023 review article in Pharmaceutical Research emphasized the importance of salt forms in optimizing drug delivery systems. The hydrochloride salt not only enhances solubility but also stabilizes the compound against hydrolysis, a critical factor in maintaining therapeutic efficacy during storage and administration.

Advancements in synthetic methodologies have further expanded the applications of N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride. A 2024 study published in Chemical Science described a novel catalytic approach to synthesize this compound with high efficiency. The use of transition metal catalysts allowed for the selective introduction of the 2,2-difluoroethyl group, demonstrating the importance of precise synthetic strategies in drug development. This method has potential implications for the scalable production of similar compounds with tailored properties.

The prop-2-yn-1-amine functional group is also being investigated for its role in designing prodrugs. A 2023 paper in Drug Discovery Today explored the use of this scaffold to enhance the bioavailability of poorly soluble drugs. The alkyne moiety can be functionalized to introduce additional therapeutic moieties, expanding the compound's utility in targeted drug delivery systems. This approach aligns with current trends in personalized medicine, where tailored therapies are designed to address specific patient needs.

Moreover, the 2,2-difluoroethyl substituent has been linked to improved metabolic stability in preclinical studies. A 2022 study in Drug Metabolism and Disposition found that fluorinated alkyl groups can reduce the rate of metabolic degradation, prolonging the drug's half-life in vivo. This property is particularly advantageous for chronic disease management, where sustained therapeutic levels are essential. The 2,2-difluoroethyl group thus plays a critical role in optimizing the pharmacodynamic profile of the compound.

The hydrochloride salt form also facilitates the development of targeted drug delivery systems. A 2023 study in Nano Letters demonstrated the use of this compound as a ligand for nanoparticle-based drug delivery. The charge of the hydrochloride salt allows for interaction with specific receptors on target cells, enhancing the specificity of drug delivery. This application highlights the compound's potential in advanced therapeutic strategies that minimize systemic side effects.

In addition to its pharmaceutical applications, N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride has been explored for its role in chemical biology. A 2024 publication in ACS Chemical Biology reported its use as a probe for studying protein-ligand interactions. The prop-2-yn-1-amine scaffold serves as a versatile platform for labeling and tracking molecular interactions, providing insights into cellular processes. This application underscores the compound's utility beyond traditional drug development, extending into fundamental research areas.

The synthesis of N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride continues to be an active area of research. A 2023 study in Organic Syntheses described a one-pot methodology for its preparation, reducing the number of synthetic steps required. This approach not only improves efficiency but also reduces the environmental impact of chemical synthesis, aligning with sustainable chemistry goals. Such advancements are crucial for the large-scale production of this compound for industrial and clinical applications.

Overall, N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride represents a significant advancement in medicinal chemistry. Its unique molecular structure, combined with the advantages of the hydrochloride salt form, positions it as a valuable tool for drug development. Ongoing research into its properties and applications continues to uncover new possibilities, reinforcing its importance in the quest for innovative therapeutic solutions.

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